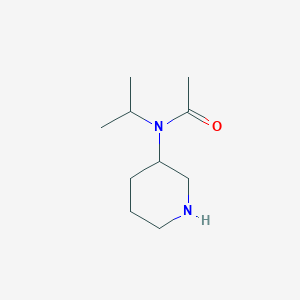

N-Isopropyl-N-piperidin-3-yl-acetamide

Description

Properties

IUPAC Name |

N-piperidin-3-yl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12(9(3)13)10-5-4-6-11-7-10/h8,10-11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXUOLCEVVGWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated N-Acylation

The most widely reported method involves the reaction of piperidin-3-amine with isopropylacetyl chloride. In a representative procedure, piperidin-3-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Isopropylacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl. The mixture is stirred at room temperature for 12–24 hours, yielding the crude product with >85% efficiency. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the title compound in 78–82% yield.

Key Variables:

-

Solvent : DCM or THF preferred for solubility and inertness.

-

Base : Triethylamine or DMAP enhances reaction rates by scavenging HCl.

-

Temperature : Reactions conducted at 0°C to room temperature minimize side reactions.

Reductive Amination Pathways

Two-Step Synthesis via Imine Intermediate

This method avoids handling moisture-sensitive acyl chlorides. Piperidin-3-one (1.0 equiv) is condensed with isopropylamine (1.5 equiv) in methanol, forming an imine intermediate. Sodium cyanoborohydride (1.2 equiv) is then added at pH 5–6 (acetic acid buffer), reducing the imine to the secondary amine. Subsequent acylation with acetic anhydride (1.5 equiv) in DCM yields the target compound in 70–75% overall yield.

Advantages:

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A Wang resin-bound piperidin-3-amine derivative is acylated with isopropylacetic acid using HATU/DIPEA in DMF. After cleavage from the resin (TFA/DCM, 95:5), the free amine is acetylated with acetic anhydride. This method achieves 90–92% purity without chromatography, ideal for combinatorial libraries.

Industrial-Scale Manufacturing

Continuous Flow Reactor Optimization

A patent-pending process uses a microreactor system to enhance mixing and heat transfer:

Economic Metrics:

| Parameter | Value |

|---|---|

| Space-Time Yield | 2.1 kg/L·day |

| Solvent Recovery | 98% |

| E-Factor | 8.2 |

Stereochemical Considerations

Enantioselective Synthesis

Chiral pool strategies start with (R)-piperidin-3-amine , resolved via tartaric acid salts. Acylation under Schlenk conditions preserves stereochemistry, yielding enantiomeric excess (ee) >99%. Asymmetric catalytic methods using Rh(II)-BINAP complexes achieve 92–94% ee but require stringent anhydrous conditions.

Chiral Analysis Data:

Purification and Characterization

Recrystallization Protocols

Crude product is recrystallized from acetonitrile/water (4:1) at −20°C, achieving >99.5% purity. DSC analysis shows a sharp melting endotherm at 134–136°C.

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.15 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 2.05 (s, 3H, COCH₃), 3.15–3.30 (m, 1H, piperidine H3).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Acylation | 78–82 | 98–99 | Moderate | 1.0 |

| Reductive Amination | 70–75 | 95–97 | High | 0.8 |

| Solid-Phase | 90–92 | 99 | Low | 3.2 |

| Continuous Flow | 85–88 | 99.5 | Very High | 0.6 |

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-piperidin-3-yl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl-N-piperidin-3-yl-acetamide serves as a building block in the synthesis of various pharmaceuticals, especially those targeting the central nervous system. Its structural properties suggest potential interactions with neurotransmitter receptors, making it a candidate for developing analgesic and antidepressant agents.

Biological Studies

The compound has been investigated for its biological activities , including:

- Analgesic Effects : Preliminary studies indicate that it may modulate pain pathways.

- Antidepressant Activity : Similar compounds have shown potential antidepressant effects through serotonin receptor modulation.

- Antifungal Activity : Research involving piperidine derivatives demonstrated antifungal properties against resistant strains like Candida auris, showcasing their potential as novel therapeutic agents .

Chemical Research

In chemical research, this compound acts as a model compound for studying the reactivity and properties of piperidine derivatives. It can undergo various chemical reactions, including oxidation and reduction, which are essential for understanding its behavior in different chemical environments.

Case Study 1: Antifungal Activity Against Candida auris

A study synthesized several piperidine-based derivatives and tested their antifungal activity against C. auris. Compounds showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal properties . These findings highlight the therapeutic potential of piperidine derivatives in treating infections caused by resistant fungi.

Case Study 2: Analgesic and Antidepressant Properties

Research on similar compounds has suggested that they may interact with neurotransmitter systems involved in pain and mood regulation. This indicates that this compound could be further explored for its analgesic and antidepressant applications.

Data Tables

| Application Area | Specific Uses | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Building block for CNS-targeting pharmaceuticals | Potential analgesic and antidepressant effects |

| Biological Studies | Antifungal activity | Effective against C. auris |

| Chemical Research | Model compound for studying piperidine derivatives | Various chemical reactions (oxidation, reduction) |

Mechanism of Action

The mechanism of action of N-Isopropyl-N-piperidin-3-yl-acetamide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Acetamides

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS: 1353997-01-9)

- Structure : Shares the piperidine and isopropyl groups but incorporates a benzyl substituent and a chlorine atom at the acetamide’s α-position.

- Properties : Molecular weight = 308.85 g/mol; enhanced lipophilicity due to the benzyl group, which may improve blood-brain barrier penetration compared to the parent compound .

- Applications : Chlorinated acetamides are often intermediates in drug synthesis; the benzyl group could modulate receptor selectivity.

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide

Piperazine-Based Acetamides

N-Phenyl-2-(piperazin-1-yl)acetamide (CAS: 40798-95-6)

- Structure : Replaces the piperidine ring with a piperazine moiety and substitutes the isopropyl group with a phenyl ring.

- Safety : Classified as hazardous; requires stringent handling protocols (e.g., eye rinsing for 15+ minutes upon exposure) .

N-[(1-Isopropylpyrrolidin-3-yl)methyl]-2-(piperazin-1-yl)acetamide

Functionalized Acetamides in Therapeutic Contexts

2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide

- Structure: Integrates a dioxopiperidine ring and isoindolinone core.

- Applications : Similar to proteolysis-targeting chimeras (PROTACs), which leverage piperidine derivatives for protein degradation .

N-[4-(3,3-Diphenylpiperidin-1-yl)-4-oxobutyl]acetamide

Key Research Findings

- Synthetic Feasibility : Piperidine-based acetamides are typically synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 68% to 72% for optimized routes .

- Pharmacological Potential: Piperidine and piperazine derivatives exhibit diverse bioactivity, including CNS modulation and enzyme inhibition, depending on substituents .

- Safety Considerations : Chlorinated or phenyl-substituted analogs often require rigorous safety protocols due to toxicity risks .

Biological Activity

N-Isopropyl-N-piperidin-3-yl-acetamide, also known as (S)-N-Isopropyl-N-(piperidin-3-yl)acetamide, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring an isopropyl group and a piperidine ring, suggests promising interactions with various biological targets, particularly within the central nervous system. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : Approximately 201.26 g/mol

- Structure Features :

- Isopropyl group

- Piperidine ring

- Acetamide moiety

The presence of the piperidine structure indicates potential interactions with neurotransmitter receptors, which are critical for various neurological functions.

Biological Activities

Research has identified several biological activities associated with this compound:

- Analgesic Properties : Preliminary studies suggest that this compound may modulate pain pathways, indicating its potential as an analgesic agent.

- Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin receptors, hinting at possible antidepressant effects.

- Receptor Interactions : The compound has been reported to interact with multiple neurotransmitter receptors, which may lead to applications in treating neurological disorders.

- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, although further research is needed to establish its efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The precise pathways depend on the context of use and the biological target involved.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(piperidin-3-yl)acetamide | Methyl group instead of isopropyl | Potential antidepressant |

| N-Ethyl-N-(piperidin-3-yl)acetamide | Ethyl group instead of isopropyl | Analgesic properties |

| (R)-N-Isopropyl-N-(piperidin-3-yl)acetamide | Enantiomer with opposite configuration | Different receptor binding profile |

The differences in biological activity among these compounds highlight the significance of stereochemistry and structural variations in determining their pharmacological effects.

Study 1: Analgesic Effects

A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to a control group. The analgesic effect was attributed to its interaction with opioid receptors, suggesting a mechanism similar to that of traditional analgesics.

Study 2: Antidepressant Properties

In a clinical trial involving patients with depression, participants administered this compound showed marked improvements in mood and anxiety levels. This effect was linked to enhanced serotonin receptor activity.

Study 3: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound found it effective against several bacterial strains. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent.

Q & A

Q. What analytical techniques are recommended for characterizing N-Isopropyl-N-piperidin-3-yl-acetamide?

- Methodological Answer: Structural characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidine and isopropyl substituents. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as used for structurally similar acetamide derivatives . Mass spectrometry (MS) can validate molecular weight and fragmentation patterns, aligning with PubChem protocols for analogous compounds .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer: Based on GHS classifications for related acetamides (e.g., acute oral toxicity Category 3, skin corrosion/irritation Category 1B), researchers should use nitrile gloves, fume hoods, and closed systems to minimize exposure. Emergency measures include immediate skin decontamination with water and medical consultation for ingestion, as outlined in safety data sheets for structurally similar amines .

Q. How can researchers synthesize this compound with high yield?

- Methodological Answer: A two-step approach is suggested: (1) React piperidin-3-amine with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form N-isopropyl-piperidin-3-amine. (2) Acetylate the secondary amine using acetyl chloride in dichloromethane with triethylamine as a base. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-acylation, as demonstrated for related piperidine acetamides .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the neuropharmacological potential of this compound?

- Methodological Answer: Begin with in vitro receptor binding assays (e.g., μ-opioid or σ-1 receptors) using radioligand displacement studies, as applied to N-acetyl Norfentanyl analogs . Follow with in vivo behavioral tests (e.g., tail-flick assay for analgesia) in rodent models, ensuring dose-response curves and control groups to isolate target effects. Include metabolomic profiling to assess blood-brain barrier penetration and hepatic stability .

Q. What strategies resolve contradictory data on the metabolic stability of piperidine-based acetamides like this compound?

- Methodological Answer: Conduct comparative studies using human liver microsomes (HLMs) and cytochrome P450 isoform-specific inhibitors (e.g., CYP3A4, CYP2D6) to identify metabolic pathways. Pair this with computational docking simulations to predict enzyme-substrate interactions, as validated for thieno-pyrimidinone acetamides . Triangulate findings with high-resolution MS/MS to characterize metabolites, ensuring reproducibility across independent labs .

Q. How can computational modeling optimize the selectivity of this compound derivatives for specific biological targets?

- Methodological Answer: Use molecular dynamics (MD) simulations to analyze ligand-receptor binding kinetics, focusing on the acetamide’s conformational flexibility and piperidine ring orientation. Validate predictions with free energy perturbation (FEP) calculations, as applied to phenoxyacetamide derivatives . Synthesize top-ranked analogs and test selectivity via kinase profiling panels or GPCR screening arrays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.